molecular formula C24H29F3N2O4 B11486615 ethyl 1-cyclohexyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-cyclohexyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11486615
M. Wt: 466.5 g/mol
InChI Key: XCBFHZYUQGDLIZ-UHFFFAOYSA-N
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Description

ETHYL 1-CYCLOHEXYL-2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-CYCLOHEXYL-2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives, methyl groups, and phenylpropanamido compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-CYCLOHEXYL-2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-CYCLOHEXYL-2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 1-CYCLOHEXYL-2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity.

Properties

Molecular Formula

C24H29F3N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 1-cyclohexyl-2-methyl-5-oxo-4-(3-phenylpropanoylamino)-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C24H29F3N2O4/c1-3-33-21(31)20-16(2)29(18-12-8-5-9-13-18)22(32)23(20,24(25,26)27)28-19(30)15-14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,3,5,8-9,12-15H2,1-2H3,(H,28,30)

InChI Key

XCBFHZYUQGDLIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C3CCCCC3)C

Origin of Product

United States

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